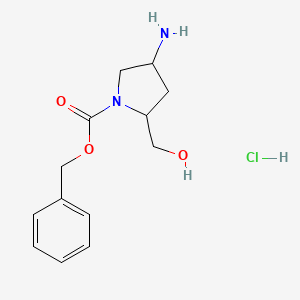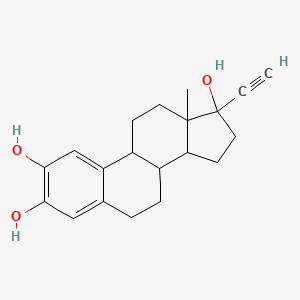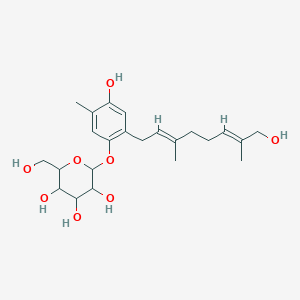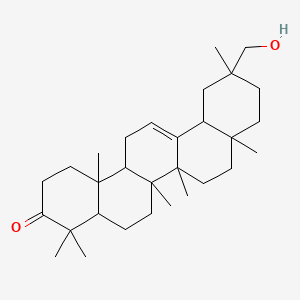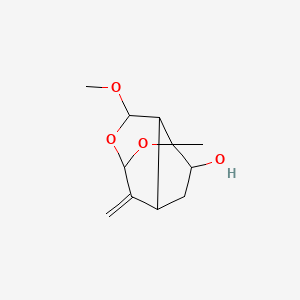
1-O-Methyljatamanin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-O-Methyljatamanin D involves several steps, typically starting from naturally occurring precursors. The synthetic routes often include:
Extraction from Natural Sources: The compound is extracted from the roots of Valeriana jatamansi using solvents like chloroform, dichloromethane, and ethyl acetate.
Chemical Synthesis: The synthetic route may involve the use of specific reagents and catalysts to achieve the desired structure.
Chemical Reactions Analysis
1-O-Methyljatamanin D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-O-Methyljatamanin D has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-O-Methyljatamanin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting monoamine oxidase and reducing reactive oxygen species .
Comparison with Similar Compounds
1-O-Methyljatamanin D can be compared with other iridoid derivatives, such as:
Valtrate: Another iridoid ester found in Valeriana species, known for its sedative and anxiolytic properties.
Didrovaltrate: Similar to valtrate, it also exhibits sedative effects and is used in traditional medicine.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits. Unlike other iridoids, it has shown promising results in preliminary studies related to neurological and inflammatory conditions .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3 |
InChI Key |
JOARLHBRILUKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CC3C1C(OC(C3=C)O2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


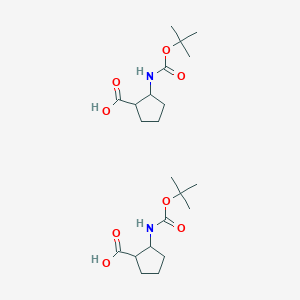

![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
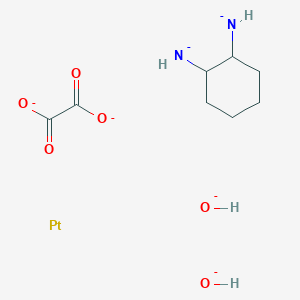
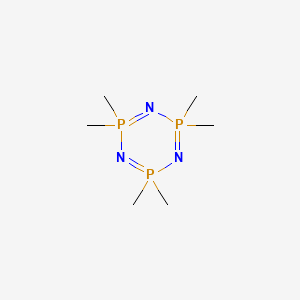
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
